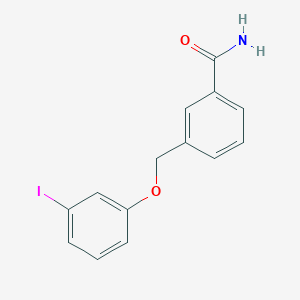

3-((3-Iodophenoxy)methyl)benzamide

Description

Classification and Structural Features of 3-((3-Iodophenoxy)methyl)benzamide

This compound is an organic molecule characterized by a central benzamide (B126) scaffold linked to an iodinated phenoxy group via a methylene (B1212753) ether bridge. Its structure brings together three key functionalities: a benzamide, an aromatic ether, and an iodoaryl group. The benzamide portion consists of a benzene (B151609) ring attached to an amide functional group (-CONH2). The ether linkage (-O-) connects the phenyl ring of the benzamide (at the meta position via a methyl group) to a second phenyl ring, which is substituted with an iodine atom, also at the meta position.

Below are the key chemical identifiers and properties for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₂INO₂ |

| Molecular Weight | 369.16 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1)I)OCC2=CC=CC(=C2)C(=O)N |

| InChI Key | MMOXZBCLCQITDF-UHFFFAOYSA-N |

Importance of Benzamide Scaffolds in Chemical and Biological Research

The benzamide moiety is a privileged scaffold in drug discovery and medicinal chemistry, recognized for its ability to confer a diverse range of pharmacological activities. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com This structural unit is present in numerous approved drugs and serves as a foundational template for the development of new therapeutic agents. Benzamide derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular activities. walshmedicalmedia.comwalshmedicalmedia.com

The versatility of the benzamide scaffold stems from its chemical properties. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes and receptors. nih.gov Furthermore, the aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. The ability to readily synthesize a wide array of substituted benzamides further enhances their appeal in the exploration of new chemical space for drug development. nih.gov

Role of Iodinated Aromatic Ethers in Contemporary Synthetic and Medicinal Chemistry

The inclusion of an iodinated aromatic ether in the structure of this compound is of significant interest from both a synthetic and medicinal chemistry perspective. Aromatic iodides are highly valuable intermediates in organic synthesis, particularly as precursors in transition metal-catalyzed cross-coupling reactions. mdpi.com The carbon-iodine bond is relatively weak, making it a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. mdpi.com

In the context of medicinal chemistry, the incorporation of iodine can have profound effects on a molecule's biological properties. researchgate.net Iodine is a large, lipophilic atom that can enhance a compound's binding affinity to its biological target through favorable hydrophobic and van der Waals interactions. nih.gov The presence of iodine can also influence a molecule's metabolic stability and distribution within the body. Furthermore, iodinated compounds are crucial in the development of radiolabeled ligands for use in molecular imaging techniques, such as Positron Emission Tomography (PET), which are invaluable tools in drug discovery and diagnostics. nih.gov Aromatic ethers themselves are a common feature in many biologically active compounds, providing a stable and geometrically defined linkage between different parts of a molecule.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by the convergence of the aforementioned structural motifs. The compound represents a novel combination of a biologically relevant benzamide scaffold with an iodinated phenoxy group, which can serve multiple purposes. The rationale for its study likely encompasses several key areas:

Exploration of New Chemical Space: The synthesis and characterization of this molecule contribute to the broader understanding of how these different chemical functionalities can be combined and what novel properties might emerge from their interaction.

Potential as a Synthetic Intermediate: The presence of the iodoaryl group makes this compound a potentially valuable building block for the synthesis of more complex molecules through cross-coupling reactions. mdpi.com This could lead to the creation of libraries of related compounds for biological screening.

Investigation of Biological Activity: Given the known pharmacological activities of benzamides, this compound would be a candidate for screening against a variety of biological targets. researchgate.netwalshmedicalmedia.com Research could focus on areas such as oncology, infectious diseases, or neuroscience, where benzamide derivatives have previously shown promise.

Structure-Activity Relationship (SAR) Studies: This molecule can serve as a parent compound in SAR studies. By systematically modifying each part of the structure—the substitution pattern on the benzamide ring, the nature of the linker, and the position and identity of the halogen on the phenoxy group—researchers can elucidate the key structural requirements for a desired biological effect.

In essence, the study of this compound is a logical step in the systematic exploration of chemical structures with high potential for yielding new scientific insights and, ultimately, new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12INO2 |

|---|---|

Molecular Weight |

353.15 g/mol |

IUPAC Name |

3-[(3-iodophenoxy)methyl]benzamide |

InChI |

InChI=1S/C14H12INO2/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H2,16,17) |

InChI Key |

LAVKMEYFLDIVTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)COC2=CC(=CC=C2)I |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

High-resolution spectroscopic methods are fundamental in confirming the molecular structure of 3-((3-Iodophenoxy)methyl)benzamide, offering detailed insights into its atomic arrangement and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR spectral data provides information on the chemical environment of the protons. The aromatic protons of the benzamide (B126) and iodophenoxy rings are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons would be distinct due to their relative positions and the influence of the electron-withdrawing amide and iodo groups. The benzylic methylene (B1212753) protons (-CH₂-) bridging the phenoxy and benzamide moieties would likely resonate as a singlet in the range of δ 5.0-5.5 ppm. The amide protons (-CONH₂) would exhibit broad signals, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the amide group is characteristically found in the most downfield region, around 165-170 ppm. The aromatic carbons would generate a series of signals in the δ 110-160 ppm range. The carbon atom bearing the iodine (C-I) would show a signal at a characteristic upfield position compared to the other aromatic carbons due to the heavy atom effect of iodine. The benzylic carbon would be expected around 70 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Amide (NH₂) | 7.5-8.5 (br s, 2H) | - |

| Benzamide Aromatic (CH) | 7.4-7.9 (m, 4H) | 127-135 |

| Benzamide Quaternary (C) | - | 135-140 |

| Methylene (CH₂) | ~5.2 (s, 2H) | ~70 |

| Iodophenoxy Aromatic (CH) | 6.9-7.6 (m, 4H) | 115-138 |

| Iodophenoxy Quaternary (C-O) | - | ~158 |

| Iodophenoxy Quaternary (C-I) | - | ~95 |

| Amide Carbonyl (C=O) | - | ~168 |

Note: This table presents expected chemical shift ranges and is for illustrative purposes. Actual values would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the primary amide, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amide group would be visible as two distinct bands (symmetric and asymmetric) in the range of 3100-3500 cm⁻¹. The C-O-C ether linkage would exhibit characteristic stretching vibrations around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide (N-H) | Stretching (asymmetric & symmetric) | 3100-3500 |

| Aromatic (C-H) | Stretching | >3000 |

| Amide (C=O) | Stretching | 1650-1680 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1250 |

| Ether (C-O-C) | Symmetric Stretching | 1000-1050 |

| C-I | Stretching | <600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which provides a highly accurate confirmation of the elemental composition of this compound. The experimentally determined mass should match the calculated theoretical mass with a very low margin of error (typically within 5 ppm). The isotopic pattern observed for the molecular ion would also be characteristic, showing the presence of one iodine atom.

Fragmentation analysis within the mass spectrometer provides further structural information. Common fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of ions corresponding to the 3-iodophenoxy and 3-methylbenzamide (B1583426) fragments.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of this compound in the solid state, revealing precise details about its molecular conformation, geometry, and the intermolecular interactions that dictate its crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice.

Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is expected to form robust intermolecular hydrogen bonds, potentially leading to the formation of dimeric motifs or extended chains within the crystal structure.

Halogen Bonding: The iodine atom on the phenoxy ring is a potential halogen bond donor. It can engage in directional interactions with electron-rich atoms, such as the oxygen atom of the amide carbonyl group of a neighboring molecule. The geometry of this C-I···O interaction would be a key feature of the crystal packing.

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state, influencing the material's physical properties. The analysis of these interactions in related iodo-substituted benzamide structures has highlighted the significant role of both hydrogen and halogen bonding in directing crystal packing.

Crystal Packing and Supramolecular Assembly

The precise crystal packing and the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound remain an area for future investigation. A thorough search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a deposited crystal structure for this specific compound.

However, the analysis of structurally related benzamide and iodinated aromatic compounds allows for a hypothetical projection of the key intermolecular interactions that are likely to dictate its solid-state architecture. The molecular structure of this compound, featuring a primary amide, an ether linkage, and an iodine substituent, provides multiple functionalities for engaging in a variety of supramolecular synthons.

Key Expected Intermolecular Interactions:

Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules would form robust hydrogen-bonded networks. Typically, primary amides can form catemers or dimers. For instance, a common motif involves the formation of R²₂(8) hydrogen-bonded rings between the amide groups of two neighboring molecules, creating a centrosymmetric dimer.

Halogen Bonding: The iodine atom on the phenoxy ring is a potential halogen bond donor. The electron-deficient region on the iodine atom (the σ-hole) can interact favorably with Lewis bases, such as the carbonyl oxygen of the amide group from an adjacent molecule. This C−I···O=C interaction could play a significant role in the directional organization of the crystal packing.

C-H···π and C-H···O Interactions: Weaker C-H···π interactions, where aromatic C-H groups act as weak donors to the π-system of a neighboring ring, and C-H···O interactions, involving the carbonyl oxygen or the ether oxygen, are also expected to contribute to the cohesion of the crystal structure, filling in the voids left by the stronger interactions.

The interplay and hierarchy of these various non-covalent forces would ultimately determine the final three-dimensional arrangement of the molecules in the crystal. The ether linkage introduces a degree of conformational flexibility, which could potentially lead to polymorphism, where the compound can crystallize in different forms with distinct packing arrangements and physicochemical properties.

Without experimental crystallographic data, the following tables for crystallographic and hydrogen bond data cannot be populated with specific values for this compound. The tables are presented as a template for the type of data that would be obtained from a single-crystal X-ray diffraction study.

Interactive Crystal Data Table (Hypothetical)

| Parameter | Value |

| Chemical formula | C₁₄H₁₂INO₂ |

| Formula weight | 369.16 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated density (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

Interactive Hydrogen Bond Data Table (Hypothetical)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| e.g., N—H···O | - | - | - | - |

| e.g., C—H···O | - | - | - | - |

| e.g., C—H···π | - | - | - | - |

Definitive characterization of the crystal packing and supramolecular assembly of this compound awaits successful single-crystal growth and subsequent X-ray diffraction analysis. Such a study would provide invaluable insights into the solid-state behavior of this compound and how its structural features influence its macroscopic properties.

Computational Chemistry and Theoretical Modeling of 3 3 Iodophenoxy Methyl Benzamide

Molecular Modeling and Simulation Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For 3-((3-Iodophenoxy)methyl)benzamide, a hypothetical QSAR model would aim to predict its efficacy, for instance, as an enzyme inhibitor, by quantifying the contributions of its various structural features.

A typical 3D-QSAR study involves aligning a series of structurally similar compounds and analyzing their steric and electrostatic properties in a three-dimensional grid. nih.gov The insights gained from such an analysis can guide the synthesis of new derivatives with potentially enhanced activity. nih.gov For instance, studies on other benzamide (B126) derivatives have successfully employed QSAR to identify key pharmacophoric features, such as hydrogen bond donors and acceptors, and aromatic rings, which are crucial for their biological function. researchgate.net

In the case of this compound, a QSAR model would likely highlight the importance of the following descriptors:

Hydrophobicity: The iodophenyl group significantly contributes to the lipophilicity of the molecule, which can be a critical factor for cell membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net

Electronic Properties: The electron-withdrawing nature of the iodine atom can influence the electronic distribution across the aromatic ring, affecting its interaction with biological targets. nih.gov

Steric Factors: The size and shape of the entire molecule, particularly the spatial arrangement of the benzamide and iodophenoxy moieties, would be crucial for fitting into a specific binding site.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, would utilize these QSAR models to design novel compounds. By understanding the structure-activity landscape, medicinal chemists can propose modifications to the this compound scaffold to optimize its interactions with a target receptor or enzyme, potentially leading to more potent and selective drug candidates. jbclinpharm.org

Table 1: Hypothetical QSAR Descriptors for this compound and Their Potential Influence on Biological Activity

| Descriptor | Structural Feature | Potential Influence on Activity |

| Hydrophobicity (logP) | Iodophenyl group | Increased membrane permeability; potential for hydrophobic interactions in binding sites. |

| Molar Refractivity (MR) | Entire molecule | Relates to the volume and polarizability of the molecule, influencing binding affinity. |

| Dipole Moment | Polar groups (amide) | Governs electrostatic interactions with the target protein. |

| Topological Polar Surface Area (TPSA) | Amide group | Influences hydrogen bonding capacity and permeability. nih.gov |

| Halogen Atom | Iodine | Potential for halogen bonding, which can enhance binding affinity and selectivity. |

Characterization of Non-Covalent Interactions

The biological activity of a molecule is often dictated by the intricate network of non-covalent interactions it forms with its target. For this compound, a detailed analysis of these interactions is essential for understanding its mechanism of action at a molecular level.

Halogen Bonding Analysis and its Significance

A key feature of this compound is the presence of an iodine atom, which can participate in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen or nitrogen atom. furman.edu The iodine atom, being large and polarizable, is a particularly effective halogen bond donor. furman.edu

Table 2: Potential Halogen Bond Interactions for this compound

| Halogen Bond Donor | Potential Halogen Bond Acceptor (in a Protein) | Significance |

| Iodine atom | Carbonyl oxygen (e.g., from a peptide backbone) | Enhances binding affinity and specificity. |

| Iodine atom | Nitrogen atom (e.g., from a histidine side chain) | Contributes to the directional binding of the ligand. |

| Iodine atom | Aromatic π-system (e.g., from a phenylalanine or tyrosine side chain) | Can lead to a unique binding mode. |

Hydrogen Bonding Network Elucidation

The benzamide moiety of this compound is a rich source of hydrogen bonding capabilities. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual nature allows the molecule to form a robust network of hydrogen bonds with its biological target. nih.gov

Computational studies on similar benzamide-containing molecules have demonstrated the formation of intricate hydrogen bonding networks that are crucial for their biological activity. nih.gov For this compound, the N-H group can donate a hydrogen bond to an acceptor group on the protein, such as the side chain of aspartate or glutamate. Conversely, the carbonyl oxygen can accept a hydrogen bond from a donor group on the protein, like the side chain of lysine (B10760008) or arginine. The ether oxygen linking the two aromatic rings could also potentially act as a hydrogen bond acceptor.

Table 3: Potential Hydrogen Bond Interactions for this compound

| Hydrogen Bond Donor/Acceptor | Potential Partner in a Protein | Type of Interaction |

| Amide N-H | Carbonyl oxygen, Aspartate, Glutamate | Hydrogen Bond Donor |

| Carbonyl Oxygen | Lysine, Arginine, Serine, Threonine | Hydrogen Bond Acceptor |

| Ether Oxygen | Polar amino acid side chains | Hydrogen Bond Acceptor |

Hydrophobic and Aromatic Interactions

The two phenyl rings in this compound are key contributors to hydrophobic and aromatic interactions. The non-polar surfaces of these rings can engage in favorable van der Waals interactions with hydrophobic amino acid residues in a protein's binding pocket, such as leucine, isoleucine, and valine.

Furthermore, the aromatic nature of the rings allows for π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, can provide significant stabilization to the ligand-protein complex. The specific geometry of these interactions (e.g., face-to-face or edge-to-face) can be predicted using computational methods and is often critical for high-affinity binding.

Structure Activity Relationship Sar Studies on the Benzamide and Iodophenoxy Scaffolds

Modulation of the Benzamide (B126) Core and its Influence on Biological Activity

The benzamide portion of the molecule serves as a crucial anchor and interaction point. Alterations to this core, either on the phenyl ring or at the amide group, can lead to significant changes in biological activity.

Substituents on the benzamide phenyl ring can profoundly influence the compound's electronic properties, conformation, and binding affinity. Studies on related benzamide structures have shown that both the nature and position of substituents are key determinants of activity.

For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives developed for antiplasmodial activity, the position of substituents on an N-phenyl ring was critical. Shifting an N-Boc-piperazinyl substituent from the meta-position to the para-position resulted in a significant increase in activity, highlighting the sensitivity of the target receptor to the spatial arrangement of bulky groups. nih.gov

The electronic effects of substituents are also paramount. Quantum chemical calculations on substituted iodobenzenes—a related structure—show that electron-withdrawing groups (like -CN or -NO2) enhance the electropositive region on the iodine atom (the σ-hole), which strengthens its ability to form halogen bonds. nih.govvu.nl While this applies directly to the iodophenoxy ring, the same principles of electronic modulation by substituents on an aromatic ring apply to the benzamide portion, influencing its interaction capabilities through hydrogen bonding or π-stacking.

Research on benzamides bearing a 4-sulfamoyl moiety has shown that these compounds can be potent inhibitors of human carbonic anhydrase (hCA) isoenzymes II, VII, and IX, with activity in the nanomolar range. acs.org This indicates that adding functional groups capable of strong, specific interactions can confer potent biological activity to the benzamide scaffold.

Table 1: Influence of Benzamide Ring Substitution on Activity

| Compound Class | Substituent Modification | Observed Effect on Activity |

|---|---|---|

| 2-Phenoxybenzamides | Shift of N-Boc-piperazinyl from meta to para | Significant increase in antiplasmodial activity. nih.gov |

| Substituted Iodobenzenes | Addition of electron-withdrawing groups | Strengthens potential for halogen bonding. nih.govvu.nl |

The amide group itself is a critical hydrogen-bonding element, and modifications to its nitrogen atom (N-substitution) can fine-tune potency, selectivity, and pharmacokinetic properties. A wide range of N-substituents have been explored in various benzamide series.

In the development of inhibitors for the presynaptic choline (B1196258) transporter, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized. nih.gov The structure-activity relationship of the amide functionality was explored, revealing that N-((heteroaryl)methyl) substituents were particularly effective. Specifically, an N-((3-isopropylisoxazol-5-yl)methyl) group was found to be a potent inhibitor. nih.gov This demonstrates that complex heterocyclic N-substituents can be highly favorable.

In a different context, research on benzamide and picolinamide (B142947) derivatives as cholinesterase inhibitors found that the nature of the core (benzamide vs. picolinamide) and the position of a dimethylamine (B145610) side chain significantly influenced activity and selectivity. nih.gov This suggests that even subtle changes to the amide or its immediate vicinity can have a large impact. The introduction of fluorinated substituents on the amide group has also been a successful strategy, leading to the discovery of a potent leukotriene antagonist. rsc.org

Table 2: Effect of N-Substitution on Benzamide Derivatives

| Base Scaffold | N-Substituent Type | Key Finding |

|---|---|---|

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamide | Heteroaromatic methyl groups | N-((3-isopropylisoxazol-5-yl)methyl) was a potent choline transporter inhibitor. nih.gov |

| Indolecarboxamides | Fluorinated alkyl groups | Led to a potent and orally active leukotriene antagonist. rsc.org |

| Benzamides/Picolinamides | Dimethylamine side chain | Bioactivity was strongly influenced by the position of the side chain. nih.gov |

Impact of the Iodophenoxy Moiety and its Connection Point

The iodophenoxy moiety is not a passive component; its iodine atom and the substitution pattern on its phenyl ring are defining features for biological activity, primarily through halogen bonding and steric interactions.

The position of the iodine atom on the phenoxy ring is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets. Studies on radioiodinated benzamides for melanoma imaging provide direct evidence of this. nih.gov A comparison of ortho-, meta-, and para-iodobenzamide derivatives revealed distinct pharmacokinetic profiles.

The ortho-iodinated analog exhibited the highest tumor uptake at early time points (e.g., 1 and 4 hours post-injection). nih.gov In contrast, the para-iodinated derivative, which was more lipophilic, showed the longest retention in the tumor. nih.gov The metabolization of the ortho-isomer led to very high tumor-to-nontumor ratios, making it a favorable imaging agent. nih.gov This demonstrates that the iodine position directly influences uptake, retention, and metabolism.

Theoretical studies corroborate the unique nature of the ortho position. Quantum calculations show that placing a substituent ortho to the iodine atom generally causes the largest perturbation of the halogen bond, followed by meta and then para placement. nih.govvu.nl This is because ortho substituents have the most significant electronic and steric influence on the immediate environment of the iodine atom.

Table 3: Influence of Iodine Position on Iodobenzamide Properties

| Isomer Position | Observed Biological Property | Reference |

|---|---|---|

| Ortho | Highest tumor uptake at 1 hr and 4 hr post-injection. nih.gov | nih.gov |

| Para | Longest retention in tumor tissue; most lipophilic. nih.gov | nih.gov |

Adding other substituents to the iodophenoxy ring can modulate its electronic properties and introduce new points of interaction. In the context of antiplasmodial 2-phenoxybenzamides, replacing an unsubstituted phenoxy group with a 4-fluorophenoxy substituent was found to be generally advantageous for activity. nih.gov

The principles of substituent effects are well-documented. Computational studies on substituted iodobenzene (B50100) have quantified how different groups alter the halogen bond donor strength of the iodine. nih.govvu.nl Electron-withdrawing substituents (e.g., -NO2, -CN, -COCH3) placed on the ring make the iodine a stronger halogen bond donor by increasing the positive electrostatic potential of its σ-hole. nih.govvu.nl Conversely, electron-donating groups (e.g., -NH2, -OCH3) weaken this potential. nih.govvu.nl This provides a rational basis for modifying the iodophenoxy ring to enhance specific non-covalent interactions that may be crucial for biological activity.

Replacing the ether oxygen with an amide bond, or vice-versa, is a common bioisosteric replacement strategy. nih.gov For example, replacing an amide bond with an oxymethylene (-O-CH2-) linker in a known sodium channel blocker resulted in a compound with greater metabolic stability and more desirable use-dependence, as it avoided the in vivo hydrolysis that can form toxic metabolites. nih.gov This highlights how a linker can influence not just activity but also the metabolic fate of a drug.

The length and rigidity of the linker are also critical. In a series of compounds with two aromatic rings connected by a flexible ethyl (-CH2-CH2-) spacer, this flexibility was crucial for allowing intramolecular π-stacking interactions. Shortening or rigidifying the linker would prevent such conformations. In another study, the cytotoxicity of compounds with aromatic linkers was found to be dependent on the linker's substitution pattern (ortho, meta, or para), which dictates the relative orientation of the two reactive ends of the molecule.

Therefore, for 3-((3-Iodophenoxy)methyl)benzamide, one could hypothesize that:

Lengthening the linker (e.g., to -CH2-CH2-O-) would increase flexibility and the distance between the two rings, potentially altering the binding mode.

Introducing rigidity (e.g., using a cyclopropyl (B3062369) or vinyl linker) would lock the molecule into a more defined conformation, which could increase or decrease activity depending on the receptor's requirements.

Replacing the ether oxygen (e.g., with a sulfur atom or an amine) would change the linker's hydrogen-bonding capacity and electronic properties, impacting solubility and interactions.

The linker is a vital and tunable component that plays a key role in positioning the pharmacophoric elements for optimal interaction with a biological target. nih.gov

Design and Synthesis of Compound Analogs for SAR Derivations

In the absence of specific literature on this compound, a general approach to the design and synthesis of its analogs for SAR studies can be outlined based on established principles of medicinal chemistry. The primary objective would be to synthesize a library of related compounds by systematically altering the core scaffolds—the benzamide and the iodophenoxy moieties—and then to evaluate their biological activity to derive meaningful SAR.

Design of Analogs:

The design strategy for analogs of this compound would involve modifications at several key positions to probe the chemical space around the parent molecule.

Benzamide Scaffold Modifications:

Substitution on the Benzamide Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions on the phenyl ring of the benzamide could reveal the electronic and steric requirements for optimal activity.

Amide Modifications: The amide bond itself is a critical functional group. Analogs could be synthesized where the primary amide (-CONH2) is replaced with secondary or tertiary amides, or with bioisosteres such as sulfonamides or reversed amides. This would help in understanding the role of the hydrogen bond donor and acceptor capabilities of the amide group.

Iodophenoxy Scaffold Modifications:

Position of the Iodine Atom: The iodine atom at the 3-position of the phenoxy ring is a key feature. Analogs with the iodine at the 2- or 4-position would be synthesized to determine if the substitution pattern is critical for activity.

Nature of the Halogen: Replacing the iodine with other halogens (fluorine, chlorine, bromine) would provide insight into the role of halogen bonding and lipophilicity in receptor interaction.

Phenoxy Ring Substitution: Introducing other functional groups onto the iodophenoxy ring would help to map the binding pocket and identify potential additional interactions.

Methylene (B1212753) Linker Modifications:

The methylene bridge (-CH2-) connecting the phenoxy oxygen and the benzamide ring could be altered. Analogs with a longer or shorter alkyl chain, or the introduction of rigidity through a cyclic structure, could be explored to understand the optimal spatial arrangement between the two aromatic rings.

General Synthetic Strategies:

The synthesis of this compound and its analogs would likely follow established synthetic routes for benzamides and ethers. A plausible synthetic pathway could involve two main steps:

Etherification: The synthesis would likely begin with the Williamson ether synthesis, reacting a substituted phenol (B47542) (e.g., 3-iodophenol) with a methyl benzoyl halide or a related starting material bearing a leaving group on the methyl group (e.g., 3-(bromomethyl)benzoic acid).

Amidation: The resulting carboxylic acid or its activated derivative (e.g., acid chloride or ester) would then be coupled with ammonia (B1221849) or an appropriate amine to form the final benzamide analog.

A generalized synthetic scheme is presented below:

Scheme 1: General Synthesis of 3-((Phenoxy)methyl)benzamide Analogs

Step 1: Ether Synthesis

Substituted Phenol + 3-(Halomethyl)benzoate -> Substituted 3-((Phenoxy)methyl)benzoate

Step 2: Amidation

Substituted 3-((Phenoxy)methyl)benzoate + Amine -> Substituted 3-((Phenoxy)methyl)benzamide

Data Tables for SAR Analysis:

Following the synthesis and biological testing of the designed analogs, the data would be compiled into tables to facilitate SAR analysis. These tables would correlate the structural modifications with the observed biological activity (e.g., IC50 or EC50 values).

Table 1: Hypothetical SAR Data for Benzamide Ring Modifications

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| Parent | H | H | H | H | Value |

| Analog 1a | F | H | H | H | Value |

| Analog 1b | Cl | H | H | H | Value |

| Analog 1c | H | OCH3 | H | H | Value |

| Analog 1d | H | H | NO2 | H | Value |

Table 2: Hypothetical SAR Data for Iodophenoxy Ring Modifications

| Compound | X | Y | Z | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | I | H | H | Value |

| Analog 2a | H | I | H | Value |

| Analog 2b | H | H | I | Value |

| Analog 2c | Br | H | H | Value |

| Analog 2d | Cl | H | H | Value |

Without specific experimental data for this compound, the above discussion remains a generalized framework for how SAR studies would be approached.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data published for the chemical compound "this compound" that aligns with the requested biological and pharmacological investigations.

Searches for molecular target identification, protein-ligand binding assays, enzyme inhibition kinetics, receptor studies, allosteric site modulation, and in vitro cellular bioactivity, including antiproliferative effects, for this exact molecule did not yield any specific results. The available literature focuses on other benzamide derivatives or provides general methodologies for pharmacological testing.

For instance, studies on related compounds like 3-aminobenzamide (B1265367) have explored its antiproliferative effects, and various other substituted benzamides have been investigated as enzyme inhibitors or receptor modulators. semanticscholar.orgnih.gov However, this information is not directly applicable to "this compound".

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided.

Biological and Pharmacological Investigations Mechanism Oriented, Pre Clinical

Cellular Bioactivity and Phenotypic Screening (In Vitro)

Antimicrobial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Benzamide (B126) derivatives have been a subject of interest in the development of new antimicrobial agents. The core benzamide scaffold has been functionalized in various ways to explore its potential to inhibit the growth of pathogenic bacteria, including both Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli. The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria.

The specific antimicrobial profile of 3-((3-Iodophenoxy)methyl)benzamide has not been detailed in available studies. However, the introduction of a halogen atom, such as iodine, and a phenoxymethyl (B101242) group could modulate its lipophilicity and electronic properties, which in turn could influence its interaction with bacterial targets. Research on other benzamide derivatives has shown a range of activities, with some compounds exhibiting potent antibacterial effects. The efficacy can be highly dependent on the specific substitution patterns on the benzamide ring and the nature of the appended groups.

Below is a representative table illustrating the kind of data that would be generated in antimicrobial screening studies for benzamide derivatives.

Table 1: Representative Antimicrobial Activity of Benzamide Derivatives Against S. aureus and E. coli

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Benzamide Derivative A | Staphylococcus aureus | 16 - 64 |

| Benzamide Derivative B | Staphylococcus aureus | 8 - 32 |

| Benzamide Derivative A | Escherichia coli | 32 - 128 |

| Benzamide Derivative B | Escherichia coli | 16 - 64 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Anti-inflammatory Properties (general benzamide activity)

The benzamide class of compounds has been investigated for anti-inflammatory properties. A key mechanism underlying the anti-inflammatory effects of some benzamides involves the modulation of critical inflammatory pathways. One of the proposed mechanisms is the inhibition of the transcription factor NF-kappaB (NF-κB). NF-κB plays a central role in regulating the expression of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). By inhibiting NF-κB, certain benzamides can downregulate the production of these inflammatory mediators, thereby exerting an anti-inflammatory effect. For instance, studies on N-substituted benzamides have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice.

Given that this compound is a member of the benzamide family, it is plausible that it could exhibit similar anti-inflammatory activities. The specific substitutions on the molecule would be expected to influence its potency and selectivity.

Table 2: Representative Anti-inflammatory Activity of Benzamide Derivatives

| Benzamide Derivative | Concentration | Inhibition of TNF-α Production (%) |

|---|---|---|

| Metoclopramide | 100 µM | 40% |

| Metoclopramide | 200 µM | 65% |

| 3-Chloroprocainamide | 100 µM | 35% |

| 3-Chloroprocainamide | 200 µM | 58% |

Note: This table is illustrative, based on general findings for the benzamide class, and does not represent data for this compound.

Metabolic Pathway Modulation (e.g., α-amylase, urease inhibition)

The modulation of metabolic pathways through enzyme inhibition is a key area of drug discovery. Benzamide derivatives have been explored for their potential to inhibit various enzymes, including those involved in metabolic processes.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and reduce post-prandial glucose levels, which is a therapeutic strategy for managing type 2 diabetes. While specific data on the α-amylase inhibitory activity of this compound is not available, other classes of compounds containing aromatic and heterocyclic structures have been shown to inhibit this enzyme. The potential for this compound to act as an α-amylase inhibitor would require experimental validation.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Inhibition of urease is therefore a potential therapeutic strategy for treating infections caused by ureolytic bacteria. Various classes of compounds, including some containing heterocyclic and aromatic moieties, have been investigated as urease inhibitors. The potential of this compound to inhibit urease would depend on its ability to interact with the enzyme's active site, which often contains nickel ions.

Table 3: Representative Enzyme Inhibitory Activity of Aromatic Compounds

| Compound Class | Target Enzyme | IC50 |

|---|---|---|

| Flavonoids | α-Amylase | 10 - 100 µM |

| Hydroxycinnamic Acids | α-Amylase | 50 - 200 µM |

| Thiourea derivatives | Urease | 5 - 50 µM |

| Hydroxamic acids | Urease | 1 - 20 µM |

Note: This table provides representative data for classes of compounds known to inhibit these enzymes and is for illustrative purposes. It does not represent data for this compound.

Pharmacokinetic and ADME Profiling (In Silico and In Vitro/In Vivo Non-Human Models)

The pharmacokinetic properties of a compound, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its potential as a therapeutic agent. For novel compounds like this compound, these properties are often initially assessed using computational (in silico) models before progressing to more complex in vitro and in vivo studies.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

In the early stages of drug discovery, in silico ADME models are valuable tools for predicting the pharmacokinetic behavior of a molecule based on its chemical structure. These predictive models use algorithms derived from large datasets of experimentally determined properties. For a molecule like this compound, a variety of parameters would be predicted.

Table 4: Predicted In Silico ADME Profile for this compound

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 355.15 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | ~3.5 - 4.5 | Good potential for oral absorption and membrane permeability |

| Aqueous Solubility | Low to moderate | May require formulation strategies for optimal absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | Moderate to high | Suggests good potential for crossing intestinal barrier |

| Plasma Protein Binding | High | May have a longer duration of action, but lower free drug concentration |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., 2D6, 3A4) | Potential for drug-drug interactions |

Note: This table presents a hypothetical in silico ADME profile for this compound based on its structure and is for illustrative purposes only. Actual values would require experimental determination or specific software-based prediction.

Permeability Studies across Biological Barriers (e.g., Blood-Brain Barrier in pre-clinical models)

The ability of a compound to permeate biological barriers, such as the blood-brain barrier (BBB), is crucial for its therapeutic efficacy in targeting diseases of the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. The permeability of a compound across the BBB is influenced by factors such as its lipophilicity, molecular size, and its interaction with transport proteins.

For this compound, its predicted lipophilicity (LogP) suggests it may have some capacity to cross the BBB. However, specific structural features and the potential for it to be a substrate for efflux transporters would need to be experimentally evaluated. Preclinical models, such as in vitro cell-based assays (e.g., using brain endothelial cells) or in vivo studies in rodents, would be necessary to determine its actual BBB permeability.

Table 5: Representative Data from a Preclinical Blood-Brain Barrier Permeability Study

| Compound | In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio (logBB) |

|---|---|---|

| Caffeine (High Permeability) | > 10 | > 0 |

| Atenolol (Low Permeability) | < 2 | < -1 |

| Predicted this compound | 4 - 8 | -0.5 to 0 |

Note: This table is for illustrative purposes and shows how the BBB permeability of this compound might be presented in comparison to known standards. The values for the target compound are hypothetical.

Target Engagement and Mechanism of Action Elucidation within Cellular Contexts

Understanding how a compound interacts with its molecular target(s) within a cell is fundamental to elucidating its mechanism of action. For this compound, identifying its specific cellular targets would be a key step in its pharmacological characterization. Techniques such as thermal shift assays, affinity chromatography, and chemical proteomics can be employed to identify protein targets that bind to the compound.

Based on the known pharmacology of the benzamide class, several potential mechanisms of action can be hypothesized for this compound. These include:

Enzyme Inhibition: As discussed, benzamides can inhibit various enzymes. The specific enzymatic targets would depend on the three-dimensional structure of the compound and its ability to fit into the active site of an enzyme.

Receptor Modulation: Many benzamide-containing drugs act as ligands for G protein-coupled receptors (GPCRs). For example, substituted benzamides are known to be antagonists at dopamine (B1211576) and serotonin (B10506) receptors.

Ion Channel Modulation: Some drugs containing the benzamide moiety are known to modulate the activity of ion channels.

The presence of the iodo-substituent and the phenoxymethyl linker in this compound would confer specific steric and electronic properties that would determine its binding affinity and selectivity for its molecular target(s).

Table 6: Potential Molecular Targets for Benzamide Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Poly(ADP-ribose) polymerase (PARP), Cyclooxygenase (COX) | Cancer, Inflammation |

| G Protein-Coupled Receptors | Dopamine D2/D3 receptors, Serotonin 5-HT3/5-HT4 receptors | Antipsychotic, Antiemetic, Prokinetic |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | Anesthetic, Antiarrhythmic |

Note: This table lists potential targets for the broader class of benzamide derivatives and is for illustrative purposes. The specific targets of this compound would need to be experimentally determined.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 3-((3-Iodophenoxy)methyl)benzamide and Analogs

The future synthesis of this compound and its derivatives will increasingly prioritize green and sustainable methods to minimize environmental impact and improve efficiency. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. mdpi.comchemmethod.com Future research will likely focus on the principles of green chemistry, such as waste prevention and the use of renewable feedstocks. researchgate.net

Recent advancements in catalysis offer promising avenues. For instance, a highly efficient method for the methoxymethylation of primary amides using manganese (I) catalysis has been reported, which liberates dihydrogen as the only byproduct. rsc.org This "interrupted borrowing hydrogen" (IBH) strategy utilizes methanol (B129727) as both a reagent and a solvent, obviating the need for toxic reagents and multi-step protocols. rsc.org Adapting such catalytic systems for the specific ether linkage in this compound could represent a significant step towards a more sustainable synthesis.

Furthermore, the development of one-pot synthesis protocols, perhaps utilizing microwave irradiation or novel catalysts like zinc acetate (B1210297) or ionic liquids, could shorten reaction times and increase yields for benzamide (B126) and benzimidazole (B57391) derivatives. chemmethod.comsphinxsai.com Research into solid-supported reagents and solvent-free reaction conditions will also be crucial in developing environmentally benign synthetic strategies. chemmethod.comsphinxsai.com

Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches

| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |

| Catalysts | Often stoichiometric reagents, heavy metals | Recyclable catalysts (e.g., Mn-complexes), biocatalysts rsc.org |

| Solvents | Hazardous organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free conditions mdpi.comchemmethod.com |

| Energy Input | Prolonged heating | Microwave irradiation, room temperature reactions mdpi.comchemmethod.com |

| Byproducts | Often toxic and wasteful | Benign byproducts (e.g., H2), high atom economy researchgate.netrsc.org |

| Efficiency | Multi-step, lower yields | One-pot reactions, higher yields sphinxsai.com |

Advanced Computational Approaches for Rational Design and Virtual Screening

Computational tools are indispensable for accelerating the discovery and optimization of new drug candidates. For this compound, advanced computational methods can guide the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacophore-based virtual screening is a powerful technique to identify novel compounds from large chemical databases. jst.go.jp This method involves creating a 3D model of the essential features required for biological activity and using it to filter compound libraries. jst.go.jp For example, this strategy was successfully used to identify novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators. jst.go.jpnih.gov A similar approach could be applied to discover new analogs of this compound for various therapeutic targets.

Molecular docking simulations can then predict the binding mode and affinity of these "hit" compounds within the active site of a target protein. nih.govnih.gov Studies on DNA gyrase B inhibitors and cholinesterase inhibitors have demonstrated the utility of docking to understand structure-activity relationships and prioritize compounds for synthesis and biological testing. nih.govnih.gov By simulating the interaction of this compound analogs with potential targets, researchers can make informed decisions about which structural modifications are most likely to enhance activity.

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

A thorough understanding of the molecular mechanism of action is critical for the clinical development of any therapeutic agent. For this compound, future research must focus on identifying its specific molecular targets and elucidating the downstream signaling pathways it modulates. The benzamide scaffold is present in a wide range of pharmacologically active compounds, suggesting a variety of potential mechanisms. walshmedicalmedia.comwalshmedicalmedia.com

Research on other iodinated benzamide derivatives has identified potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting this could be a potential target class. nih.gov Similarly, various benzamide analogs have shown inhibitory activity against other enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease, respectively. nih.gov

Future investigations should employ a combination of in vitro enzymatic assays, cell-based functional assays, and proteomic approaches to pinpoint the direct binding partners of this compound. Determining whether the compound acts as a competitive, non-competitive, or reversible inhibitor will be crucial for understanding its pharmacological profile. nih.gov

Exploration of New Therapeutic Indications based on Pre-clinical Findings

The broad pharmacological potential of the benzamide class suggests that this compound could have applications beyond its initially investigated activities. walshmedicalmedia.comwalshmedicalmedia.com Benzamide derivatives have been reported to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnih.gov

Pre-clinical findings from analogs can guide the exploration of new therapeutic avenues. For example, if analogs show significant anti-proliferative activity against specific cancer cell lines, as has been seen with other heterocyclic compounds, this would warrant further investigation into the anticancer potential of this compound. nih.gov Similarly, the known anti-inflammatory effects of some benzimidazoles, which inhibit enzymes like cyclooxygenases (COXs), could prompt studies into the utility of this compound for inflammatory disorders. nih.gov

Systematic screening of this compound and a library of its rationally designed analogs against a diverse panel of biological targets and disease models will be a key strategy for uncovering new therapeutic indications.

Table 2: Potential Therapeutic Areas for Benzamide Analogs

| Therapeutic Area | Reported Activity of Benzamide Analogs | Key Molecular Targets | Reference(s) |

| Infectious Diseases | Antibacterial, Antifungal | DNA Gyrase, Dihydrofolate Reductase | nih.govresearchgate.net |

| Oncology | Anti-proliferative, Apoptosis Induction | Tubulin, Various Kinases | walshmedicalmedia.comnih.gov |

| Neurodegenerative Diseases | Enzyme Inhibition (MAO-B, AChE) | Monoamine Oxidase B, Acetylcholinesterase | nih.govnih.govnih.gov |

| Inflammatory Diseases | Anti-inflammatory, Analgesic | Cyclooxygenases (COXs) | walshmedicalmedia.comnih.gov |

| Cardiovascular Diseases | Antihypertensive | Various receptors and enzymes | walshmedicalmedia.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.govnih.gov The integration of AI/ML into the research pipeline for this compound can significantly enhance its development.

Q & A

Q. What are the optimal synthetic routes for 3-((3-Iodophenoxy)methyl)benzamide, and how do reaction conditions influence product formation?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling iodophenol derivatives with benzoyl chloride intermediates. For example, acyl chlorides react with diamines or phenol derivatives under mild conditions (e.g., pyridine as a catalyst) to form amides. Evidence from analogous compounds suggests that using m-toluic acid derivatives with o-phenylenediamine in the presence of pyridine or polyphosphoric acid can yield benzamides, with the choice of leaving groups (e.g., chloride) significantly improving reaction efficiency . Key factors include temperature control (room temperature for amidation vs. high temperatures for cyclization) and solvent selection (toluene for cyclization reactions). Characterization via IR, NMR, and GC-MS is standard .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- 1H/13C NMR to confirm substituent positions (e.g., iodophenoxy methyl group and benzamide backbone).

- IR spectroscopy to verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated for structurally related benzamides .

- GC-MS or HPLC for purity assessment. Cross-referencing with computational models (e.g., DFT-predicted spectra) enhances accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. To address this:

- Perform dose-response studies (e.g., EC50/IC50 curves) under standardized conditions (e.g., cell lines, incubation times). For example, ER stress-protective benzamide derivatives showed EC50 values as low as 0.032 µM in β-cell assays, but results may vary with cell type .

- Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., iodophenoxy position, alkyl/aryl groups on the benzamide). Compare with analogs like 3-(N-piperidinyl)methyl benzamide to identify critical pharmacophores .

- Use computational docking (e.g., molecular dynamics simulations) to predict binding affinities to target receptors, such as discoidin domain receptors (DDRs) or ER stress sensors .

Q. How can researchers optimize this compound for in vivo efficacy in disease models?

- Methodological Answer :

- Pharmacokinetic profiling : Assess solubility (via logP calculations), metabolic stability (e.g., liver microsome assays), and bioavailability. Introduce solubilizing groups (e.g., PEG chains) if needed.

- In vivo models : Test in STZ-induced diabetic mice (for β-cell protection) or cancer xenografts (for DDR inhibition), monitoring biomarkers like blood glucose levels or tumor regression .

- Formulation : Use liposomal encapsulation or pro-drug strategies to enhance tissue penetration. For example, fluorinated benzamide analogs showed improved blood-brain barrier permeability in neuropharmacology studies .

Q. What computational approaches predict the reactivity of this compound in synthetic or biological systems?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : DFT calculations can identify HOMO/LUMO distributions to predict electrophilic/nucleophilic sites. For instance, electron-deficient aromatic rings in benzamides are prone to nucleophilic substitution .

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For DDR inhibitors, binding to the kinase domain’s ATP pocket was critical for activity .

- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants, steric parameters) with biological activity to guide analog design .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the dual inhibitory potential of this compound against multiple targets?

- Methodological Answer :

- High-throughput screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across DDR1, DDR2, and off-target kinases.

- Biochemical assays : Measure IC50 values using recombinant enzymes (e.g., ADP-Glo™ kinase assay for DDR inhibition) .

- Cellular assays : Combine gene knockout (CRISPR) or siRNA silencing with rescue experiments to confirm target specificity. For example, DDR1/2 knockdown in cancer cells can isolate compound effects .

Q. What analytical techniques are suitable for detecting metabolic byproducts of this compound in biological systems?

- Methodological Answer :

- LC-MS/MS : Profile plasma or tissue extracts to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Radiolabeling : Synthesize ¹⁴C-labeled analogs for tracking distribution and excretion in animal models .

- Stable isotope tracing : Use deuterated solvents or ¹³C-labeled precursors in synthesis to enhance MS detection sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.